CCT244747

概要

説明

CCT244747は、チェックポイントキナーゼ1(CHK1)の新しい、強力で、非常に選択的な阻害剤です。それは、単剤療法および遺伝毒性抗がん剤との併用療法の両方で、前臨床試験で有意な有効性を示した経口活性化合物です。CHK1は、DNA損傷応答および複製フォーク安定性の維持に重要な役割を果たすセリン/スレオニンキナーゼです。 CHK1を阻害することにより、this compoundはいくつかの化学療法剤の細胞毒性を高め、薬物誘発細胞周期停止を抑制し、DNA損傷とアポトーシスを増加させます .

準備方法

CCT244747の合成は、市販の出発物質から始まる複数のステップを伴います。合成経路には通常、求核置換、環化、官能基変換などのさまざまな化学反応を通じて主要な中間体の形成が含まれます。最後のステップは、これらの中間体をカップリングして目的の化合物を形成することです。反応条件は、高収率と純度を達成するために注意深く最適化されています。 This compoundの工業生産方法には、これらの合成経路のスケールアップが含まれ、同時に一貫性と品質管理が確保されます .

化学反応の分析

CCT244747は、以下を含むいくつかの種類の化学反応を受けます。

酸化: この反応は、化合物への酸素の添加または水素の除去を伴います。酸化反応で使用される一般的な試薬には、過酸化水素と過マンガン酸カリウムがあります。

還元: この反応は、化合物への水素の添加または酸素の除去を伴います。還元反応で使用される一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。

置換: この反応は、1つの官能基を別の官能基で置き換えることを伴います。置換反応で使用される一般的な試薬には、ハロアルカンとアミンやチオールなどの求核剤があります。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、this compoundの酸化は、ケトンまたはアルデヒドの生成をもたらす可能性がありますが、還元はアルコールをもたらす可能性があります .

科学研究の応用

This compoundは、化学、生物学、医学、産業の分野で、幅広い科学研究の応用を持っています。化学では、CHK1のDNA損傷応答および細胞周期調節における役割を研究するためのツール化合物として使用されます。生物学では、CHK1阻害の分子メカニズムとその細胞プロセスへの影響を調査するために使用されます。医学では、this compoundは、単剤療法または他の化学療法剤との併用療法のいずれかで、さまざまな癌の治療のための潜在的な治療薬として研究されています。 産業では、新しい抗がん剤の開発や既存の治療レジメンの最適化に使用される可能性があります .

科学的研究の応用

Radiosensitization

CCT244747 has demonstrated significant radiosensitizing effects in various cancer cell lines. In studies, it was shown to:

- Increase Sensitivity : Enhance the sensitivity of bladder and head and neck cancer cells to radiation therapy.

- Abrogate G2 Arrest : Prevent radiation-induced G2 phase cell cycle arrest, allowing cells to enter mitosis prematurely, which can lead to increased cell death.

Table 1: Radiosensitization Effects of this compound

| Cell Line | Radiation Dose (Gy) | This compound Concentration (µM) | Survival Fraction |

|---|---|---|---|

| T24 | 2 | 0.5 | Reduced |

| RT112 | 4 | 0.5 | Reduced |

| Cal27 | 6 | 0.5 | Reduced |

Combination Therapy with Chemotherapeutics

This compound enhances the cytotoxicity of several anticancer drugs, including gemcitabine and irinotecan. Its combination with these agents leads to:

- Increased DNA Damage : Enhanced levels of DNA damage observed in treated cells.

- Improved Efficacy : Significant improvement in tumor growth delay in xenograft models when combined with genotoxic agents.

Table 2: Efficacy of this compound in Combination Therapies

| Treatment Combination | Tumor Type | Growth Delay (Days) |

|---|---|---|

| This compound + Gemcitabine | Pancreatic Cancer | 14 |

| This compound + Irinotecan | Colorectal Cancer | 12 |

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits CHK1 activity with an IC50 range of 29-170 nmol/L across various tumor cell lines. The compound's ability to enhance the effectiveness of chemotherapeutics was confirmed through multiple assays measuring cytotoxicity and cellular response.

In Vivo Studies

This compound has been evaluated in preclinical animal models, particularly focusing on MYCN-driven neuroblastoma. Key findings include:

- Single-Agent Activity : Demonstrated antitumor activity as a standalone treatment.

- Combination Efficacy : When used alongside traditional chemotherapeutics, it resulted in superior tumor control compared to either agent alone.

Table 3: In Vivo Efficacy of this compound

| Study Model | Treatment | Tumor Volume Reduction (%) |

|---|---|---|

| MYCN-driven Neuroblastoma | This compound | 60 |

| Human Tumor Xenografts | This compound + Gemcitabine | 70 |

作用機序

CCT244747は、DNA損傷応答の重要な調節因子であるCHK1を選択的に阻害することにより、その効果を発揮します。CHK1は、直接的なDNA損傷または複製ストレスによって引き起こされるDNAの単一鎖切断に応答して活性化されます。CHK1の活性化は、細胞周期停止につながるシグナル伝達カスケードを開始し、DNA修復のための時間を与えます。CHK1を阻害することにより、this compoundは細胞周期停止を抑制し、DNA修復を阻害し、DNA損傷後の腫瘍細胞の死を促進します。 これは、特に無傷のG1チェックポイントを持たない腫瘍細胞を、遺伝毒性治療に対してより感受性にします .

類似の化合物との比較

This compoundは、CHK1阻害剤としての高い選択性と効力においてユニークです。類似の化合物には、SAR-020106や、癌治療のために開発された他のCHK1阻害剤が含まれます。これらの化合物と比較して、this compoundは、単剤療法と他の化学療法剤との併用療法の両方で、前臨床試験で優れた有効性を示しています。 経口バイオアベイラビリティと好ましい薬物動態特性により、治療薬としての可能性がさらに高まります .

類似化合物との比較

CCT244747 is unique in its high selectivity and potency as a CHK1 inhibitor. Similar compounds include SAR-020106 and other CHK1 inhibitors that have been developed for cancer therapy. Compared to these compounds, this compound has shown superior efficacy in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. Its oral bioavailability and favorable pharmacokinetic properties further enhance its potential as a therapeutic agent .

生物活性

CCT244747 is a novel, potent, and selective inhibitor of the checkpoint kinase 1 (CHK1), which plays a crucial role in the DNA damage response and cell cycle regulation. This compound has garnered attention for its potential in cancer therapy, particularly in enhancing the efficacy of existing chemotherapeutic agents and improving outcomes in various malignancies.

CHK1 is essential for maintaining genomic stability, especially in response to DNA damage. Inhibition of CHK1 can lead to increased sensitivity of cancer cells to DNA-damaging agents, thereby promoting apoptosis. This compound functions as an ATP-competitive inhibitor, effectively blocking CHK1 activity and disrupting the cell cycle checkpoints that cancer cells rely on for survival.

Pharmacological Profile

Key Findings:

- Inhibition Potency: this compound has an IC50 range of 29–170 nM against cellular CHK1 activity, indicating strong inhibition capabilities .

- Combination Therapy: The compound significantly enhances the cytotoxicity of several chemotherapeutic agents, including gemcitabine and irinotecan, by abrogating drug-induced S and G2 phase arrest in tumor cell lines .

- Single-Agent Activity: Remarkably, this compound has demonstrated substantial single-agent antitumor activity in MYCN-driven neuroblastoma models .

Efficacy in Tumor Models

This compound has been evaluated in various preclinical settings:

| Study Type | Tumor Model | Result |

|---|---|---|

| In vitro | Multiple human tumor cell lines | Enhanced cytotoxicity with gemcitabine |

| In vivo | MYCN-driven neuroblastoma | Significant tumor growth inhibition |

| Combination Therapy | SW620 xenograft model | Increased efficacy with gemcitabine |

| Radiosensitization | Head and neck cancer models | Abrogation of radiation-induced G2 arrest |

In a study involving MYCN-driven transgenic mouse models, this compound was administered orally at doses of 100 mg/kg for seven consecutive days. The results indicated a marked reduction in tumor size as assessed by MRI, highlighting its potential as a therapeutic agent .

Biomarker Modulation

The biological activity of this compound is also characterized by its effects on specific biomarkers associated with CHK1 activity:

- pS296 CHK1: This phosphorylated form serves as a marker for active CHK1. This compound treatment led to decreased levels of pS296 CHK1, confirming effective inhibition.

- pY15 CDK1: A marker indicating cell cycle inactivity; levels were reduced following treatment with this compound, suggesting that the compound promotes cell cycle progression despite DNA damage .

Case Study: Neuroblastoma

In a preclinical study focused on neuroblastoma, this compound was shown to enhance the effectiveness of standard chemotherapy regimens. Mice treated with both this compound and gemcitabine exhibited significantly reduced tumor volumes compared to those receiving gemcitabine alone. This illustrates the potential for this compound to be integrated into combination therapies for improved patient outcomes .

Radiosensitization Effects

This compound has also been investigated for its ability to sensitize tumors to radiation therapy. In head and neck cancer models, combining this compound with radiation resulted in enhanced tumor control and prolonged survival compared to radiation alone. This effect was attributed to the compound's ability to disrupt the G2 checkpoint following radiation exposure .

特性

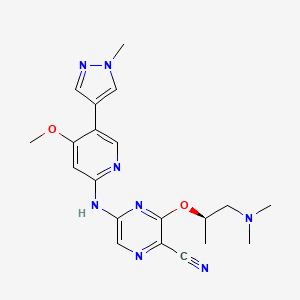

IUPAC Name |

3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N8O2/c1-13(11-27(2)3)30-20-16(7-21)22-10-19(26-20)25-18-6-17(29-5)15(9-23-18)14-8-24-28(4)12-14/h6,8-10,12-13H,11H2,1-5H3,(H,23,25,26)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENLGMOXAQMNEH-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。